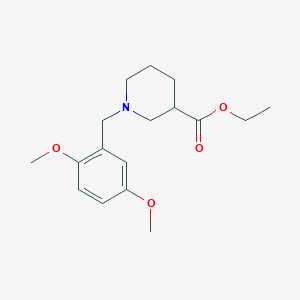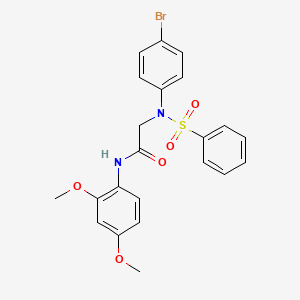![molecular formula C18H18N4O5S B4998129 N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4998129.png)
N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as WZ4003, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action makes it a promising candidate for further research.
Wirkmechanismus
N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide targets the oncogenic tyrosine kinase, B-Raf, which is commonly mutated in several types of cancer. By inhibiting B-Raf, this compound disrupts downstream signaling pathways that promote cancer cell proliferation and survival. This mechanism of action makes this compound a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This selectivity is due to the high expression of B-Raf in cancer cells compared to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is its specificity for B-Raf, which reduces off-target effects and toxicity. However, this compound has a short half-life and low solubility, which can limit its effectiveness in vivo. Additionally, the cost of this compound synthesis can be a limitation for lab experiments.
Zukünftige Richtungen
Future research on N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide could focus on optimizing its pharmacokinetic properties, such as improving its solubility and half-life. Combination therapy studies could also be conducted to investigate the potential of this compound in enhancing the efficacy of chemotherapy and radiation therapy. Finally, further studies could be conducted to investigate the potential of this compound in other types of cancer that have high expression of B-Raf.
Synthesemethoden
The synthesis of N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide involves several steps, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine, followed by nitration and sulfonation. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer. In preclinical studies, this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-13(2)21(28(25,26)16-11-7-6-10-15(16)22(23)24)12-17-19-18(20-27-17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBXLXJBMXBAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
![1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)



![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)
![5-(4-bromophenyl)-3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4998105.png)
![1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4998118.png)
![1-[(5-bromo-2-furyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4998125.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998137.png)
![4-pentylbicyclo[2.2.2]oct-1-yl 4-hexylbenzoate](/img/structure/B4998143.png)